3-Bromo-2-oxo-N-phenylpropanamide
Description
3-Bromo-2-oxo-N-phenylpropanamide (CAS: 90367-77-4) is a brominated propanamide derivative with the molecular formula C₉H₈BrNO₂ and a molecular weight of 242.07 g/mol . Structurally, it features a bromine atom at the β-position (C3) of the propanamide backbone, a ketone group at C2, and an N-phenyl substituent. This compound is classified as a Category 6.1 hazardous substance (UN 2811) due to its acute toxicity (H301: toxic if swallowed; H311: toxic in contact with skin; H331: toxic if inhaled; H341: suspected of causing genetic defects) .
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
3-bromo-2-oxo-N-phenylpropanamide |
InChI |
InChI=1S/C9H8BrNO2/c10-6-8(12)9(13)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) |
InChI Key |
HJTUURBEXVOEOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-Bromo-2-oxo-N-phenylpropanamide with analogous brominated/chlorinated propanamides and related derivatives, focusing on structural variations, physicochemical properties, and applications.
Structural and Functional Group Analysis
- Halogen Position and Electronic Effects: The position of bromine significantly influences reactivity. In this compound, bromine at C3 creates a β-bromo ketone motif, which may enhance electrophilicity at C2 and facilitate nucleophilic substitution or elimination reactions.
Substituent Complexity :
The compound 3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide () incorporates a trifluoromethyl (CF₃) group and a nitro substituent, which enhance lipophilicity and electron-withdrawing effects. These features are absent in the simpler N-phenyl derivative, suggesting divergent reactivity in cross-coupling or hydrogen-bonding interactions.Ketone vs. Hydroxy/Methyl Groups :
The ketone in This compound contrasts with the hydroxy and methyl groups in 3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide . The latter’s steric bulk at C2 may hinder crystallization or enzymatic degradation, whereas the ketone’s planarity could improve crystallinity .
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